molecular formula C10H13BFNO3 B1463857 3-Fluoro-4-morpholinophenylboronic acid CAS No. 279262-09-8

3-Fluoro-4-morpholinophenylboronic acid

Cat. No.: B1463857
CAS No.: 279262-09-8
M. Wt: 225.03 g/mol
InChI Key: JCGKJBDGVMLWBG-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinophenylboronic acid is a boronic acid derivative with a wide range of applications in organic synthesis, materials science, and biochemistry. This compound is known for its versatility as a reagent in various chemical reactions, including Suzuki cross-coupling, hydrosilylation, and hydroboration.

Mechanism of Action

Its pharmacokinetic properties and environmental influences remain to be fully characterized . If you have any additional questions or need further clarification, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-morpholinophenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes. These enzymes are essential for various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with the serine residues. This interaction inhibits the enzymatic activity, thereby modulating the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinase enzymes, the compound can alter the phosphorylation status of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active sites of target enzymes. This interaction involves the boronic acid moiety of the compound binding to the serine residues in the active sites of serine proteases and kinase enzymes. This binding inhibits the enzymatic activity, preventing the phosphorylation of downstream targets and thereby modulating cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered signaling pathways. The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in phosphorylation and dephosphorylation reactions. The compound can affect metabolic fluxes by inhibiting key enzymes in these pathways, leading to changes in metabolite levels and overall cellular metabolism. Additionally, the compound’s interactions with cofactors and other regulatory molecules can further modulate its effects on metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or structural motifs can direct the compound to the nucleus, mitochondria, or other organelles, where it can interact with target enzymes and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-Fluoro-4-morpholinophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is commonly used in the preparation of boronic acids for Suzuki-Miyaura coupling reactions . The reaction typically involves the use of a palladium catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-morpholinophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the boronic acid.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Suzuki Cross-Coupling: This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate, under mild conditions.

    Hydrosilylation: This reaction uses a silicon-based reagent and a catalyst to add silicon-hydrogen bonds to the compound.

    Hydroboration: This reaction involves the addition of boron-hydrogen bonds to the compound using a boron-based reagent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling typically results in the formation of biaryl compounds, while hydrosilylation and hydroboration produce silicon- and boron-containing derivatives, respectively.

Scientific Research Applications

3-Fluoro-4-morpholinophenylboronic acid has been widely used in scientific research, particularly in the fields of organic synthesis, materials science, and biochemistry. Some of its applications include:

    Organic Synthesis: Used as a reagent in Suzuki cross-coupling, hydrosilylation, and hydroboration reactions to form complex organic molecules.

    Materials Science: Acts as a catalyst in the synthesis of polymers and nanomaterials.

    Biochemistry: Used to study the structure and function of enzymes and to develop inhibitors for therapeutic applications.

Comparison with Similar Compounds

3-Fluoro-4-morpholinophenylboronic acid can be compared with other boronic acid derivatives, such as:

    4-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a fluoro group.

    4-Morpholinophenylboronic acid: Similar but lacks the fluoro substituent.

The uniqueness of this compound lies in its combination of a fluoro group and a morpholine ring, which imparts distinct reactivity and properties compared to other boronic acids.

Properties

IUPAC Name

(3-fluoro-4-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGKJBDGVMLWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693898
Record name [3-Fluoro-4-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-09-8
Record name B-[3-Fluoro-4-(4-morpholinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279262-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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